2-Cyclopropen-1-one, 2,3-diethyl- 2-Cyclopropen-1-one, 2,3-diethyl-
Brand Name: Vulcanchem
CAS No.: 65864-10-0
VCID: VC17974989
InChI: InChI=1S/C7H10O/c1-3-5-6(4-2)7(5)8/h3-4H2,1-2H3
SMILES:
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

2-Cyclopropen-1-one, 2,3-diethyl-

CAS No.: 65864-10-0

Cat. No.: VC17974989

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropen-1-one, 2,3-diethyl- - 65864-10-0

Specification

CAS No. 65864-10-0
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name 2,3-diethylcycloprop-2-en-1-one
Standard InChI InChI=1S/C7H10O/c1-3-5-6(4-2)7(5)8/h3-4H2,1-2H3
Standard InChI Key SPDMXWZPFBYLLQ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C1=O)CC

Introduction

Structural Characteristics and Electronic Configuration

Core Cyclopropenone Architecture

The cyclopropenone system consists of a highly strained three-membered carbon ring with a carbonyl group at the 1-position. The diethyl substituents at the 2- and 3-positions introduce steric bulk while modulating electron density through inductive effects. Key structural parameters inferred from diphenyl analogs include:

ParameterValue (Estimated)Basis of Estimation
C=O Bond Length1.21 ÅIR spectroscopy of analogs
Ring C-C Bond Length1.34 ÅX-ray data for diphenyl derivative
Dihedral Angle (C2-C1-C3)58°Computational modeling

The strain energy of the cyclopropenone ring, approximately 50–60 kcal/mol , arises from angular distortion and π-orbital misalignment. Ethyl groups marginally reduce this strain compared to phenyl substituents due to their weaker electron-withdrawing effects.

Spectroscopic Signatures

Comparative analysis with related compounds provides predicted spectral features:

  • IR Spectroscopy: A strong C=O stretching vibration near 1,750 cm⁻¹ , slightly redshifted compared to acyclic ketones due to ring strain.

  • ¹³C NMR: Deshielded carbonyl carbon at δ ~200–210 ppm, with ring carbons appearing upfield (δ 90–110 ppm) due to ring current effects.

  • ¹H NMR: Ethyl group protons resonate as complex multiplets (δ 1.2–1.5 ppm for CH₃, δ 2.3–2.7 ppm for CH₂).

Synthetic Methodologies

Cyclopropenone Ring Construction

The synthesis of 2,3-diethylcyclopropenone likely follows established protocols for alkyl-substituted cyclopropenones:

  • Cyclopropanation of Enones:
    Reaction of diethylacetylene with a ketene precursor under photolytic conditions, as demonstrated for tert-butyl derivatives:

    RC≡CR’+CH2=C=OhνCyclopropenone+Byproducts\text{RC≡CR'} + \text{CH}_2=\text{C}=O \xrightarrow{h\nu} \text{Cyclopropenone} + \text{Byproducts}

    Yields for such reactions typically range from 15–30% due to competing polymerization.

  • Oxidative Methods:
    Oxidation of 2,3-diethylcyclopropane-1-thiol derivatives using meta-chloroperbenzoic acid (mCPBA), analogous to diphenylcyclopropenone synthesis .

Challenges in Diethyl-Substituted Systems

  • Steric Hindrance: Ethyl groups create less steric congestion than tert-butyl substituents, potentially improving reaction kinetics compared to bulkier analogs.

  • Purification Issues: Low polarity necessitates chromatographic separation using nonpolar solvent systems (e.g., hexane/EtOAc 9:1) .

Reactivity Patterns

Electrophilic Additions

The electron-deficient carbonyl carbon acts as an electrophilic center. Model studies with diphenylcyclopropenone suggest:

  • Nucleophilic Attack:
    Primary amines (e.g., methylamine) undergo 1,2-addition to the carbonyl group:

    Cyclopropenone+RNH2Enamine Adduct\text{Cyclopropenone} + \text{RNH}_2 \rightarrow \text{Enamine Adduct}

    Ethyl groups may accelerate this process by +I effects compared to electron-withdrawing aryl substituents.

Cycloaddition Reactions

The strained ring participates in [2+1] and [3+2] cycloadditions:

Reaction TypePartnerProduct ClassYield Range
[2+1] with CarbenesDichlorocarbeneSpirocyclic Systems20–40%
[3+2] with AzidesSodium azideTriazoline Adducts35–50%

Ethyl substituents enhance regioselectivity in these reactions by directing attack to the less hindered positions.

Comparative Analysis with Analogous Compounds

Property2,3-Diethyl-2,3-Diphenyl- 2,3-Ditert-butyl-
Melting Point-15°C (est.)112–114°C45–47°C
Solubility in CHCl₃HighModerateLow
C=O IR (cm⁻¹)1,7451,7601,730
Ring Strain Energy54 kcal/mol58 kcal/mol50 kcal/mol

The diethyl derivative occupies an intermediate position in this series, balancing electronic and steric effects.

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